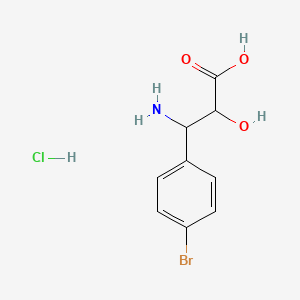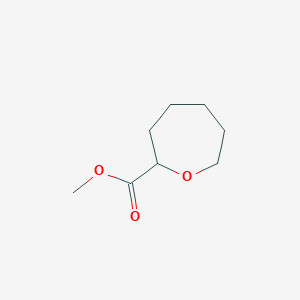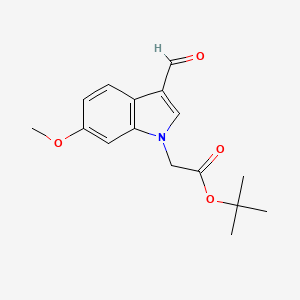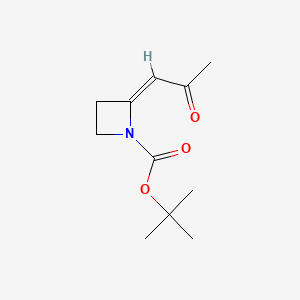![molecular formula C7H13ClN4O2 B13457308 methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)
methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique triazole ring structure, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or aminopropyl derivatives.
科学的研究の応用
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride: Shares a similar aminopropyl group but lacks the triazole ring.
Phenylpropanolamine: Contains a similar aminopropyl group but differs in its overall structure and pharmacological properties.
Uniqueness
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
特性
分子式 |
C7H13ClN4O2 |
|---|---|
分子量 |
220.66 g/mol |
IUPAC名 |
methyl 1-[(2S)-1-aminopropan-2-yl]triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5(3-8)11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m0./s1 |
InChIキー |
GJFQXWSIKFYSQJ-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](CN)N1C=C(N=N1)C(=O)OC.Cl |
正規SMILES |
CC(CN)N1C=C(N=N1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)

![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)
![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)

![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

